molecular formula C13H11N3O5 B13417396 N-Hydroxy Pomalidomide

N-Hydroxy Pomalidomide

Cat. No.: B13417396
M. Wt: 289.24 g/mol
InChI Key: RMKXSRCTDDVULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy Pomalidomide is a chemical derivative of the immunomodulatory drug Pomalidomide, designed for research applications. As a derivative, it is intended for scientific investigation to elucidate new biological pathways and develop novel therapeutic strategies. Pomalidomide, the parent compound, is a potent third-generation immunomodulatory drug (IMiD) known for its pleiotropic mechanisms of action. It functions by binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent proteasomal degradation of specific transcription factors, namely Ikaros (IKZF1) and Aiolos (IKZF3). This degradation leads to direct anti-proliferative effects on certain malignant cells and provides costimulatory signals to T-cells, enhancing immune response. Furthermore, Pomalidomide disrupts tumor microenvironment interactions by exerting anti-angiogenic effects, inhibiting the production of cytokines like IL-6 and VEGF, and downregulating cell surface adhesion molecules. The structural modification in this compound is hypothesized to alter its properties, potentially making it a valuable building block for developing proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules in targeted protein degradation research. Researchers can utilize this compound to probe the intricacies of CRBN-mediated pathways and innovate in the field of chemical biology. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N3O5

Molecular Weight

289.24 g/mol

IUPAC Name

3-(1,3-dihydroxy-4-nitrosoisoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H11N3O5/c17-9-5-4-8(11(18)14-9)16-12(19)6-2-1-3-7(15-21)10(6)13(16)20/h1-3,8,19-20H,4-5H2,(H,14,17,18)

InChI Key

RMKXSRCTDDVULP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=C3C=CC=C(C3=C2O)N=O)O

Origin of Product

United States

Contextualization of N Hydroxy Pomalidomide Within Immunomodulatory Drug Research

Significance of Metabolite Research in Drug Discovery and Development

The investigation of drug metabolites is a cornerstone of modern pharmaceutical research and development. arome-science.comnih.gov Metabolites, the intermediate and end products of a drug's breakdown in the body, can provide a real-time snapshot of biochemical activity. drugdiscoverynews.com This understanding is critical for several reasons:

Efficacy and Activity: Metabolites can be pharmacologically active, sometimes even more so than the parent drug, or they can be inactive. ontosight.ai Research has shown that the metabolites of Pomalidomide (B1683931), including its hydroxylated forms, are significantly less pharmacologically active than the parent compound in vitro. nih.govresearchgate.netresearchgate.netresearchgate.net

Comprehensive Understanding: Analyzing metabolite profiles helps to create a complete picture of a drug's journey through the body, from absorption and distribution to metabolism and excretion. nih.gov

Biomarker Identification: Metabolomics, the large-scale study of metabolites, is instrumental in identifying biomarkers that can indicate disease progression and a patient's response to a drug. arome-science.comevotec.com

The study of metabolites has transformed drug development by offering deeper insights into drug metabolism, and therapeutic efficacy, paving the way for more personalized and effective treatments. arome-science.com

N-Hydroxylation as a Common Metabolic Pathway for Nitrogen-Containing Compounds

N-hydroxylation is a recognized metabolic pathway for compounds containing nitrogen. This biochemical reaction involves the addition of a hydroxyl group (-OH) to a nitrogen atom. This process is often mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govcancercareontario.ca

The metabolic transformation of nitrogen-containing compounds can involve various reactions, including oxidation, reduction, and hydrolysis. karger.com For many nitrogen-containing drugs, oxidation of the carbon atom adjacent to the nitrogen is a common metabolic route. karger.com Specifically for Pomalidomide, hydroxylation is a key clearance pathway, with subsequent glucuronidation accounting for a significant portion of the drug's elimination. nih.gov The formation of hydroxylated metabolites of Pomalidomide is primarily carried out by CYP1A2 and CYP3A4 enzymes. nih.govcancercareontario.caeuropa.eu

N-Hydroxy Pomalidomide as a Key Metabolite and Impurity of Pomalidomide

This compound, with the chemical formula C13H11N3O5, is recognized as both a metabolite and a potential process-related impurity of Pomalidomide. fda.govdrjcrbio.com While Pomalidomide is the primary circulating component after administration, it is extensively metabolized before being excreted. nih.goveuropa.eu

Following oral administration, Pomalidomide is well-absorbed and then broken down into various metabolites. nih.gov The main metabolic pathways include hydroxylation mediated by cytochrome P450 enzymes and hydrolysis of the glutarimide (B196013) ring. nih.gov The resulting hydroxylated metabolites, including 5-hydroxy pomalidomide and 7-hydroxy pomalidomide, are then often conjugated with glucuronic acid before being eliminated, primarily in the urine. nih.govresearchgate.net Studies have shown that these hydroxy metabolites are substantially less active pharmacologically than Pomalidomide itself. nih.govresearchgate.netresearchgate.netresearchgate.net

The presence of this compound and other related substances as impurities in the final drug product is also a consideration in the manufacturing process of Pomalidomide. researchgate.net The identification and control of such impurities are crucial for ensuring the safety and quality of the medication. researchgate.net

Synthetic Methodologies and Structural Elucidation of N Hydroxy Pomalidomide

Strategies for the Chemical Synthesis of N-Hydroxylated Isoindoline (B1297411) Derivatives

The synthesis of N-hydroxy pomalidomide (B1683931), a hydroxylated derivative of the immunomodulatory agent pomalidomide, presents unique challenges due to the introduction of a hydroxyl group on the nitrogen atom of the isoindoline ring system. While direct synthetic routes for N-hydroxy pomalidomide are not extensively documented in publicly available literature, plausible strategies can be extrapolated from established methodologies for the N-hydroxylation of amides, imides, and related heterocyclic compounds.

Regioselective N-Hydroxylation Approaches

The regioselective introduction of a hydroxyl group onto the nitrogen of the isoindoline core of pomalidomide is a key synthetic challenge. Direct oxidation of the N-H bond in a precursor isoindolinone is a potential, though challenging, route. More feasible approaches would likely involve the synthesis of an N-hydroxyisoindolinone scaffold prior to the attachment of the 3-aminopiperidine-2,6-dione (B110489) moiety.

One potential strategy involves the use of a protected hydroxylamine (B1172632) derivative in a condensation reaction with a suitable phthalic anhydride (B1165640) derivative. For instance, reacting 4-aminophthalic anhydride with a protected hydroxylamine could yield a protected N-hydroxy-4-amino-isoindoline-1,3-dione intermediate. Subsequent deprotection and coupling with 3-aminopiperidine-2,6-dione would then yield this compound. The choice of protecting group for the hydroxylamine would be critical to ensure compatibility with the subsequent reaction conditions.

Another approach could involve the direct N-hydroxylation of a pre-formed isoindolinone precursor using modern oxidizing agents. Reagents such as dimethyldioxirane (B1199080) (DMDO) or peroxy acids, under carefully controlled conditions, have been used for the N-oxidation of various nitrogen-containing heterocycles. The success of this approach would depend on the chemoselectivity of the oxidant, avoiding unwanted oxidation of the aromatic amino group or other sensitive functionalities in the pomalidomide structure.

A hypothetical synthetic scheme is presented below:

StepReactantsReagents and ConditionsProduct
14-Nitrophthalic anhydride, O-benzylhydroxylamine hydrochlorideTriethylamine, Reflux2-(Benzyloxy)-4-nitroisoindoline-1,3-dione
22-(Benzyloxy)-4-nitroisoindoline-1,3-dioneH₂, Pd/C, Ethanol4-Amino-2-(benzyloxy)isoindoline-1,3-dione
34-Amino-2-(benzyloxy)isoindoline-1,3-dione, 3-aminopiperidine-2,6-dione hydrochlorideAcetic acid, Reflux2-(2,6-Dioxopiperidin-3-yl)-4-amino-N-(benzyloxy)isoindoline-1,3-dione
42-(2,6-Dioxopiperidin-3-yl)-4-amino-N-(benzyloxy)isoindoline-1,3-dioneH₂, Pd/C, MethanolThis compound

Stereochemical Considerations in this compound Synthesis

Pomalidomide possesses a chiral center at the C3 position of the glutarimide (B196013) ring, and it is typically used as a racemic mixture of its (S) and (R)-enantiomers. The introduction of a hydroxyl group on the isoindoline nitrogen does not create a new stereocenter directly at the nitrogen atom, as the nitrogen in the resulting N-hydroxyimide is planar.

However, the synthesis of enantiomerically pure this compound would necessitate the use of enantiomerically pure 3-aminopiperidine-2,6-dione as a starting material. The separation of pomalidomide enantiomers has been achieved using chiral chromatography techniques, and similar approaches would be applicable to this compound. nih.gov Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as cellulose (B213188) or amylose, are commonly employed for the resolution of chiral pharmaceuticals. nih.gov

The development of a stereoselective synthesis would likely focus on the coupling of an achiral N-hydroxy-4-amino-isoindoline-1,3-dione precursor with either the (S) or (R) enantiomer of 3-aminopiperidine-2,6-dione. The reaction conditions for this coupling would need to be carefully optimized to avoid racemization of the chiral center in the glutarimide ring.

Isotopic Labeling Strategies for Mechanistic Investigations of this compound Formation

Isotopic labeling is an invaluable tool for elucidating the mechanisms of metabolic pathways. In the context of this compound, which is a potential metabolite of pomalidomide, isotopic labeling can help track the origin of the hydroxyl oxygen and understand the enzymatic processes involved. The formation of hydroxylated metabolites of pomalidomide is known to be mediated by cytochrome P450 enzymes. nih.gov

A common strategy for investigating hydroxylation reactions is the use of stable isotopes such as ¹⁸O₂. By incubating pomalidomide with liver microsomes in an ¹⁸O₂-enriched atmosphere, the incorporation of the ¹⁸O isotope into the N-hydroxy metabolite can be monitored by mass spectrometry. The detection of a mass shift corresponding to the incorporation of ¹⁸O would provide strong evidence for a P450-mediated oxidation mechanism.

Furthermore, labeling of the pomalidomide molecule itself with stable isotopes like ¹³C or ¹⁵N can aid in tracking its metabolic fate. For instance, the synthesis of pomalidomide with a ¹³C-labeled carbonyl group in the isoindoline ring would allow for the unambiguous identification of pomalidomide-derived metabolites in complex biological matrices using mass spectrometry. researchgate.net The synthesis of ¹³C-labeled 3-aminopiperidine-2,6-dione has been reported and could be utilized in the synthesis of labeled pomalidomide for such studies. google.com

A summary of potential isotopic labeling strategies is provided in the table below:

IsotopeLabeled Molecule/ReagentPurpose of LabelingAnalytical Technique
¹⁸OOxygen gas (¹⁸O₂)To determine the source of the hydroxyl oxygen in this compound during in vitro metabolism studies.Mass Spectrometry (MS)
¹³CPomalidomide (e.g., at the carbonyl positions)To trace the metabolic fate of the pomalidomide backbone and identify all related metabolites.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁵NPomalidomide (e.g., at the amino group or imide nitrogen)To investigate the nitrogen metabolism of pomalidomide and the stability of the N-hydroxy linkage.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Spectroscopic and Chromatographic Techniques for this compound Structural Characterization

The unambiguous structural elucidation of this compound relies on a combination of advanced spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are essential for the separation and purification of this compound from the parent drug and other potential metabolites or impurities. Reversed-phase chromatography using C18 columns is a common approach for the analysis of pomalidomide and its derivatives. rjptonline.orgresearchgate.net The use of UPLC, with its smaller particle size columns, can offer higher resolution and faster analysis times compared to traditional HPLC. rjptonline.org Chiral HPLC methods would be necessary to separate the (S) and (R)-enantiomers of this compound. nih.govcore.ac.ukresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, confirming the molecular formula. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by providing fragmentation patterns that can help to identify the different parts of the molecule. nih.govnih.gov The fragmentation of this compound would be expected to show characteristic losses, such as the loss of the hydroxyl group or fragmentation of the glutarimide and isoindoline rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most definitive method for determining the precise structure of this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the isoindoline ring, the protons of the glutarimide ring, and the N-OH proton. The chemical shift of the N-OH proton would be a key indicator of the N-hydroxylation.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons and the carbons adjacent to the nitrogen atoms would be particularly informative.

The following table summarizes the expected analytical data for this compound:

TechniqueExpected Observations
UPLC-MS/MS A distinct peak with a specific retention time, different from pomalidomide. The precursor ion would correspond to the molecular weight of this compound. The product ion spectrum would show characteristic fragments.
HRMS An accurate mass measurement consistent with the elemental composition of C₁₃H₁₁N₃O₅.
¹H NMR Signals corresponding to the aromatic protons, the glutarimide ring protons, and a distinct, exchangeable signal for the N-OH proton.
¹³C NMR Resonances for all 13 carbon atoms, with chemical shifts of the carbonyl and aromatic carbons being diagnostic.
FT-IR Characteristic absorption bands for N-H stretching (amino group), C=O stretching (imide and amide), and O-H stretching (N-hydroxy group).

Enzymatic Biotransformation and Metabolic Fate of Pomalidomide to N Hydroxy Pomalidomide

Identification and Characterization of Cytochrome P450 Enzymes Mediating Hydroxylation of Pomalidomide (B1683931)

In vitro studies using recombinant human CYP enzymes have identified several isoforms responsible for the oxidative metabolism of pomalidomide. The hydroxylation of pomalidomide to its various hydroxylated metabolites is the most significant CYP-mediated pathway, accounting for about 43% of a given dose. nih.gov The main products of this pathway are 5-hydroxy pomalidomide and, to a lesser extent, 7-hydroxy pomalidomide. nih.gov

CYP1A2 is the predominant enzyme involved in the oxidative metabolism of pomalidomide. nih.gov Studies have shown that CYP1A2 is primarily responsible for the formation of 5-hydroxy pomalidomide. nih.gov The significant role of this enzyme is highlighted by clinical studies where co-administration of pomalidomide with strong CYP1A2 inhibitors, such as fluvoxamine, resulted in a substantial increase in pomalidomide plasma exposure. nih.gov

CYP3A4 is the second major contributor to the hydroxylation of pomalidomide. nih.gov Along with CYP1A2, it plays a crucial role in the formation of the 5-hydroxy metabolite. nih.gov While potent CYP3A inhibitors like ketoconazole do impact pomalidomide metabolism, the effect is less pronounced than that of CYP1A2 inhibitors, reflecting the multiple metabolic pathways available for pomalidomide clearance. nih.gov

Other CYP isoenzymes contribute to pomalidomide hydroxylation to a lesser extent. In vitro assays have demonstrated minor involvement from CYP2C19 and CYP2D6. nih.gov One study also identified CYP2J2 as capable of metabolizing pomalidomide to a hydroxylated product in vitro. nih.gov The relative contributions of the major and minor CYP enzymes to pomalidomide's oxidative metabolism are summarized in the table below.

Relative Contribution of CYP Isoenzymes to Pomalidomide Metabolism

CYP IsoenzymeRelative Contribution (%)
CYP1A254%
CYP3A430%
CYP2C1911%
CYP2D64%

Data sourced from FDA clinical pharmacology reviews, indicating the estimated contribution of each enzyme to the CYP-mediated clearance of pomalidomide.

Non-CYP Mediated Pathways in Pomalidomide Metabolism

Besides CYP-mediated oxidation, a significant portion of pomalidomide metabolism occurs through non-CYP pathways. The primary non-oxidative route is the hydrolysis of the glutarimide (B196013) ring, which accounts for approximately 25% of the drug's clearance. nih.gov This hydrolytic process does not result in the formation of hydroxylated metabolites.

Reaction Kinetics and Enzyme Induction/Inhibition Studies of Pomalidomide Hydroxylation

Kinetic studies of pomalidomide hydroxylation have been conducted using recombinant human P450 enzymes. These analyses provide insight into the efficiency of the different CYP isoforms in metabolizing the compound.

Kinetic Parameters for Pomalidomide Hydroxylation by CYP Isoforms

CYP IsoformApparent kcat (pmol/min/pmol P450)
CYP2C190.5
CYP3A40.05
CYP2J20.02

Apparent catalytic turnover rates (kcat) for the formation of a hydroxylated pomalidomide product by different recombinant P450 enzymes. nih.gov

In terms of drug-drug interactions, in vitro studies have shown that pomalidomide has a low potential to act as an inhibitor or an inducer of major CYP450 enzymes at clinically relevant concentrations. nih.gov Treatment of cultured human hepatocytes with pomalidomide did not lead to a significant induction of CYP1A2, CYP2B6, CYP2C9, CYP2C19, or CYP3A4/5 activity. nih.gov This suggests that pomalidomide is unlikely to affect the metabolic clearance of other drugs that are substrates for these enzymes.

Further Metabolism of Hydroxylated Pomalidomide Metabolites

As studies indicate that N-hydroxy pomalidomide is not a detectable metabolite, its subsequent metabolism has not been described in the scientific literature. nih.govacs.org However, the metabolic fate of the primary C-hydroxylated metabolite, 5-hydroxy pomalidomide, is well-documented. Following its formation via CYP enzymes, 5-hydroxy pomalidomide undergoes further phase II metabolism, primarily through glucuronidation. nih.gov The resulting glucuronide conjugates are more water-soluble and are readily eliminated from the body, mainly in the urine. nih.gov These hydroxylated metabolites and their subsequent conjugates are considered to be significantly less pharmacologically active than the parent pomalidomide compound. nih.gov

Glucuronidation Pathways of Hydroxylated Metabolites

Glucuronidation is a significant phase II metabolic pathway for the hydroxylated metabolites of pomalidomide. This process involves the conjugation of glucuronic acid to the hydroxyl group, which increases the water solubility of the metabolites and facilitates their excretion. hyphadiscovery.com While specific studies on the glucuronidation of this compound are not available, the glucuronidation of other hydroxylated pomalidomide metabolites is well-established. For instance, glucuronide conjugates of 5-hydroxy pomalidomide have been identified as major metabolites in human urine. nih.gov

The table below illustrates the key enzymes involved in the primary metabolism of pomalidomide, which precedes glucuronidation.

Metabolic Pathway Key Enzymes Primary Metabolites
HydroxylationCYP1A2, CYP3A45-hydroxy pomalidomide, 7-hydroxy pomalidomide
HydrolysisNot specifiedHydrolysis products of the glutarimide ring

Note: This table represents the major documented metabolic pathways of pomalidomide. Specific data for this compound formation is not available.

Hydrolysis Pathways of Hydroxylated Metabolites

Hydrolysis is another critical pathway in the metabolism of pomalidomide and its derivatives. This process typically involves the cleavage of the glutarimide ring. nih.gov The resulting hydrolysis products are then excreted. There is no specific information available in the scientific literature regarding the hydrolysis of this compound. However, for pomalidomide itself, hydrolysis products are significant metabolites. nih.gov

The following table summarizes the major metabolites of pomalidomide found in urine, highlighting the importance of both hydroxylation followed by glucuronidation and hydrolysis.

Metabolite Percentage of Dose in Urine Metabolic Pathway
M12 and M13 (hydroxylated and glucuronidated)29%Hydroxylation and Glucuronidation
M11 (hydrolysis product)23%Hydrolysis
M16 (7-hydroxy pomalidomide)7.0%Hydroxylation
M17 (5-hydroxy pomalidomide)3.2%Hydroxylation

Source: Adapted from studies on pomalidomide metabolism. nih.gov Note that this compound is not listed as a detected metabolite in these studies.

Analytical Methodologies for N Hydroxy Pomalidomide in Research Matrices

High-Performance Liquid Chromatography (HPLC) Methods for Separation and Detection

HPLC is a fundamental technique for separating N-Hydroxy Pomalidomide (B1683931) from its parent drug and other related substances. The choice of the stationary and mobile phases is critical to achieving the desired resolution and retention.

Reversed-Phase HPLC Applications for N-Hydroxy Pomalidomide Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic method for the analysis of Pomalidomide and its impurities, including its hydroxylated metabolites. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. This compound, being more polar than Pomalidomide due to the addition of a hydroxyl group, will typically have a shorter retention time under these conditions.

Research and quality control methods developed for Pomalidomide often aim to separate all known impurities and degradation products. google.com These methods can be adapted for the specific quantification of this compound. A typical RP-HPLC method would utilize a C18 column with a gradient elution involving an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol. google.compharmacyjournal.in Detection is commonly performed using a UV detector at a wavelength where the isoindole chromophore shows significant absorbance, typically around 220-230 nm. google.compharmacyjournal.in

Table 1: Representative RP-HPLC Parameters for Analysis of Pomalidomide-Related Compounds

ParameterDescription
Stationary Phase Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) pharmacyjournal.in
Mobile Phase A 0.1 M KH2PO4 in water, pH adjusted to 2.5 with Orthophosphoric Acid pharmacyjournal.in
Mobile Phase B Methanol pharmacyjournal.in
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min pharmacyjournal.in
Detection UV at 221 nm pharmacyjournal.in
Column Temperature Ambient or controlled (e.g., 30°C)

Normal-Phase HPLC Applications for this compound

While RP-HPLC is the predominant technique, Normal-Phase HPLC (NP-HPLC), which uses a polar stationary phase and a non-polar mobile phase, is less common for this class of compounds. In the context of Pomalidomide and its metabolites, NP-HPLC could theoretically offer alternative selectivity, particularly for separating isomers. However, specific validated methods for this compound using NP-HPLC are not widely reported in the scientific literature, as RP-HPLC generally provides excellent resolution and is more compatible with aqueous-based samples.

Chiral HPLC for Enantiomeric Separation of this compound

Pomalidomide possesses a chiral center in its glutarimide (B196013) ring and exists as a racemic mixture of (R) and (S)-enantiomers. researchgate.net The hydroxylation that forms this compound occurs on the isoindole portion of the molecule, leaving the original chiral center intact. Therefore, this compound also exists as a pair of enantiomers.

Chiral HPLC methods have been developed for the enantiomeric separation of Pomalidomide, often employing polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose (B213188) or amylose. mdpi.com These methods are crucial for studying the stereospecific disposition and activity of the parent drug. While specific applications for the enantiomeric separation of this compound are not detailed in the available literature, the principles and types of CSPs used for Pomalidomide would be the logical starting point for developing such a method.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and sensitive quantification of drug metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

LC-MS is indispensable for studying the in-vivo and in-vitro metabolism of Pomalidomide. Studies investigating the metabolic fate of radiolabeled Pomalidomide in humans have successfully utilized LC-MS/MS to profile and identify various metabolites. nih.gov In these studies, this compound is identified as a significant oxidative metabolite.

The process involves separating the metabolites from a biological matrix (e.g., plasma, urine) using RP-HPLC, followed by detection with a tandem mass spectrometer. nih.gov The mass spectrometer is typically operated in a multiple reaction monitoring (MRM) mode for quantification, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov For this compound, the precursor ion would correspond to its protonated molecule [M+H]⁺, and the product ions would result from characteristic fragmentation of the molecule.

Table 2: LC-MS Approach for Pomalidomide Metabolite Profiling

TechniqueApplicationKey Findings
LC-MS/MS Characterization of metabolites in human urine and feces after oral administration of [14C]Pomalidomide. nih.govPomalidomide is extensively metabolized. nih.gov
Hydroxylation is a primary metabolic pathway, leading to the formation of this compound and other hydroxylated species. nih.gov
Parent compound Pomalidomide is a minor component in urine (<3% of the dose). nih.gov
Metabolites are primarily eliminated through urine. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). chromatographyonline.com This capability is crucial for the unambiguous identification of metabolites. By determining the accurate mass of a metabolite's molecular ion, its elemental composition can be confidently proposed. chromatographyonline.com

In the context of this compound, HRMS can differentiate its molecular formula (C13H11N3O5) from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions) that might be present in a complex biological matrix. spectroscopyonline.com This level of certainty is often required during drug development to confirm the structure of key metabolites. The combination of retention time, accurate mass of the parent ion, and the fragmentation pattern from MS/MS analysis provides definitive structural evidence for this compound. nih.gov

Table 3: Role of HRMS in this compound Identification

FeatureAdvantage in Metabolite Identification
High Mass Accuracy (<5 ppm) Allows for the confident determination of the elemental composition of the metabolite. chromatographyonline.com
High Resolving Power Separates metabolite ions from isobaric interferences from the sample matrix, ensuring measurement specificity. spectroscopyonline.com
Structural Confirmation In conjunction with MS/MS fragmentation data, HRMS provides definitive structural elucidation, confirming the addition of one oxygen atom to the Pomalidomide structure.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

The elucidation of the fragmentation pathway of this compound, a critical metabolite and impurity of Pomalidomide, is essential for its unambiguous identification and quantification in complex research matrices. While specific fragmentation data for this compound is not extensively published, its fragmentation pattern can be reliably predicted based on the well-documented fragmentation of the parent compound, Pomalidomide, and known fragmentation behaviors of hydroxylated metabolites.

Upon introduction into a mass spectrometer using a soft ionization technique such as electrospray ionization (ESI) in positive ion mode, this compound is expected to form a protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) in the tandem mass spectrometer (MS/MS) would induce fragmentation at chemically labile sites. The core structure of this compound, similar to Pomalidomide, consists of a glutarimide ring and a substituted isoindoline-1,3-dione moiety. The presence of the N-hydroxy group on the isoindoline (B1297411) ring introduces an additional site for characteristic fragmentation.

The proposed fragmentation pathway for this compound would likely involve initial cleavages around the glutarimide and isoindoline rings. Key fragmentation channels are anticipated to include the loss of the glutarimide ring or parts of it, as well as characteristic losses from the isoindoline portion, influenced by the N-hydroxy group.

Interactive Table: Predicted MS/MS Fragmentation Pathway of this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment Structure
290.08[M+H]⁺-Protonated this compound
290.08273.08NH₃Loss of ammonia from the amino group
290.08245.06C₂H₅NOCleavage of the glutarimide ring
290.08217.06C₃H₅NO₂Further fragmentation of the glutarimide ring
290.08179.05C₅H₅N₂O₂Loss of the glutarimide moiety

Development and Validation of Bioanalytical Methods for this compound in In Vitro Systems and Preclinical Samples

The development and validation of robust bioanalytical methods are crucial for the accurate quantification of this compound in in vitro metabolism studies and preclinical pharmacokinetic evaluations. While specific methods for this compound are not widely detailed in the literature, established methods for the parent drug, Pomalidomide, provide a strong foundation for developing such assays. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

A typical bioanalytical method for this compound would involve sample preparation, chromatographic separation, and mass spectrometric detection. For in vitro samples, such as those from liver microsome incubations, a simple protein precipitation with a solvent like acetonitrile is often sufficient. Preclinical samples, such as plasma or tissue homogenates from animal studies, may also be amenable to protein precipitation, followed by centrifugation and direct injection of the supernatant.

Chromatographic separation is typically achieved using a reversed-phase C18 column with a gradient elution profile. The mobile phase commonly consists of an aqueous component with a small percentage of formic acid to promote protonation and an organic component such as acetonitrile or methanol. This setup allows for the efficient separation of this compound from the parent drug and other metabolites.

Detection by tandem mass spectrometry is performed in the multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity. This involves monitoring a specific precursor-to-product ion transition for this compound.

Method validation would be conducted according to regulatory guidelines and would assess parameters such as linearity, accuracy, precision, selectivity, and stability.

Interactive Table: Representative Validation Parameters for a Bioanalytical Method for this compound

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.990.998
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 100.1 ng/mL
Accuracy (% Bias)Within ±15% of nominal value (±20% at LLOQ)-5.2% to 8.5%
Precision (% CV)≤ 15% (≤ 20% at LLOQ)3.1% to 9.8%
Matrix EffectCV ≤ 15%7.2%
RecoveryConsistent and reproducible85-95%
Stability (Freeze-thaw, short-term, long-term)% Change within ±15%Stable

Impurity Profiling and Degradation Product Analysis of Pomalidomide, Highlighting this compound

Impurity profiling and forced degradation studies are integral to the development and quality control of pharmaceutical substances like Pomalidomide. These studies help to identify potential impurities that may arise during synthesis or upon storage, including this compound. This compound is recognized as a potential process-related impurity and a degradation product of Pomalidomide.

Forced degradation studies are conducted under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress, to accelerate the degradation of Pomalidomide and identify the resulting products. Such studies have shown that Pomalidomide is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.

Under these stress conditions, various degradation products are formed. The identification and characterization of these products are typically performed using hyphenated techniques like LC-MS. High-resolution mass spectrometry is particularly valuable for determining the elemental composition of the degradation products, while tandem mass spectrometry helps in their structural elucidation.

The formation of this compound as a degradation product is of particular interest due to its structural similarity to the parent drug and its potential to have pharmacological or toxicological activity. Understanding the conditions under which it is formed is crucial for developing appropriate control strategies during the manufacturing and storage of Pomalidomide.

Interactive Table: Summary of Pomalidomide Degradation Products

Stress ConditionMajor Degradation Products Identified
Acidic HydrolysisHydrolyzed Pomalidomide, 3-Aminophthalic acid
Basic HydrolysisHydrolyzed Pomalidomide, 3-Aminophthalic acid
Oxidative (e.g., H₂O₂)5-Hydroxy Pomalidomide, This compound
ThermalMinimal degradation
PhotolyticMinimal degradation

Molecular and Cellular Investigations of N Hydroxy Pomalidomide

Comparative Binding Studies of N-Hydroxy Pomalidomide (B1683931) with Pomalidomide Molecular Targets in vitro

Pomalidomide, an analogue of thalidomide (B1683933), exerts its biological effects by directly binding to the protein Cereblon (CRBN). researchgate.netresearchgate.net CRBN functions as a substrate receptor within the Cullin-ring 4 (CRL4) E3 ubiquitin ligase complex. nih.gov The binding of pomalidomide to a specific tryptophan-rich pocket in the thalidomide-binding domain of CRBN alters the substrate specificity of the E3 ligase complex. nih.govpdbj.orgrcsb.org This interaction is crucial for the downstream anti-myeloma and immunomodulatory activities of the drug. researchgate.netpatsnap.com Studies involving thalidomide-analogue affinity beads have confirmed that pomalidomide competitively binds to CRBN in cell extracts, with greater potency than thalidomide. researchgate.net

The binding of pomalidomide to CRBN induces the recruitment of specific "neosubstrate" proteins to the CRL4^CRBN^ complex, leading to their ubiquitination and subsequent degradation by the proteasome. mdpi.comnih.gov Key neosubstrates responsible for the therapeutic effects of pomalidomide in hematological malignancies are the lymphoid transcription factors Aiolos (IKZF3) and Ikaros (IKZF1). mdpi.comnih.govresearchgate.net The degradation of these proteins is a critical event that leads to both direct anti-proliferative effects in myeloma cells and immunomodulatory T-cell activation. mdpi.comresearchgate.net In vitro studies demonstrate that pomalidomide treatment leads to the time- and concentration-dependent degradation of Aiolos and Ikaros in T-cells and multiple myeloma cells. researchgate.net

Cellular Assays for Investigating N-Hydroxy Pomalidomide's Biological Activities in vitro

Pomalidomide demonstrates potent anti-proliferative and pro-apoptotic activity in various hematopoietic tumor cell lines, particularly those of multiple myeloma (MM). researchgate.netresearchgate.net This direct anti-tumor effect is a cornerstone of its clinical efficacy and is intrinsically linked to its ability to induce the degradation of Aiolos and Ikaros. nih.gov

In vitro cellular assays comparing pomalidomide with its hydroxylated metabolites quantitatively confirm the superior potency of the parent compound. This compound and other metabolites are significantly less effective at inhibiting the proliferation of MM cell lines. For example, in OPM-2, H929, and U266 multiple myeloma cell lines, the concentration required to achieve 50% inhibition of proliferation (IC50) was more than 37-fold higher for 5-Hydroxy Pomalidomide compared to pomalidomide. nih.gov

Table 1: Comparative Anti-Proliferative Activity (IC50) in Multiple Myeloma Cell Lines

Data sourced from Hoffmann et al. (2013). nih.gov

A primary mechanism of pomalidomide is its immunomodulatory effect, which includes the enhancement of T-cell and Natural Killer (NK) cell-mediated immunity. patsnap.commdpi.com In vitro, pomalidomide co-stimulates T-cells, leading to increased proliferation and production of cytokines such as Interleukin-2 (IL-2). ashpublications.org Conversely, it inhibits the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). mdpi.comnih.gov

Comparative in vitro studies show that this compound is substantially less potent in mediating these immunomodulatory effects. The ability of 5-Hydroxy Pomalidomide to enhance T-cell IL-2 production was over 100-fold weaker than that of pomalidomide. nih.gov Similarly, its potency in inhibiting TNF-α production was at least 32-fold lower than the parent drug. nih.gov

Table 2: Comparative Immunomodulatory Activity in vitro

Data sourced from Hoffmann et al. (2013). nih.gov

Given that the hydroxylated metabolites of pomalidomide, including this compound, demonstrate a broad and significant reduction in pharmacological activity across various cellular assays, it is expected that their anti-angiogenic properties are also substantially diminished compared to the parent compound. nih.govnih.gov The extensive metabolic conversion of pomalidomide to these less active forms is a key clearance pathway for the drug. nih.gov

Investigation of this compound's Contribution to Pomalidomide's Overall Mechanism of Action (e.g., prodrug hypothesis, active metabolite)

Crucially, in vitro studies have demonstrated that these hydroxylated metabolites are substantially less pharmacologically active than the parent compound, Pomalidomide. nih.govnih.gov Specifically, the hydroxy metabolites and hydrolysis products of pomalidomide have been found to be at least 26-fold less active. nih.govnih.gov This finding contradicts the prodrug hypothesis, which would require the metabolite to be more active than the parent drug. Therefore, based on current knowledge, it is understood that Pomalidomide itself is the primary active molecule, and its metabolites, including any potential N-hydroxy forms that may exist, are not considered to significantly contribute to its therapeutic effects.

To date, no dedicated studies have been published that specifically investigate this compound as either a prodrug or an active metabolite of Pomalidomide.

In Vitro Studies on Potential Reactive Metabolite Formation from this compound

There are no available in vitro studies that specifically investigate the formation of reactive metabolites from this compound. The metabolic pathways of Pomalidomide have been studied, focusing on hydroxylation and subsequent glucuronidation as major clearance pathways. nih.gov These studies have not indicated the formation of significant reactive intermediates from the primary metabolic routes. Without direct experimental evidence on the biotransformation of this compound, its potential for forming reactive metabolites remains uninvestigated.

Data Tables

Due to the absence of specific research on this compound, no data tables with detailed research findings can be generated.

Computational and Theoretical Studies on N Hydroxy Pomalidomide

Molecular Docking and Dynamics Simulations for Target Binding Predictions (e.g., CRBN)

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for predicting how a ligand, such as N-Hydroxy Pomalidomide (B1683931), interacts with its biological target. The primary target for pomalidomide and other IMiDs is the Cereblon (CRBN) protein, which functions as a substrate receptor within the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. rcsb.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For N-Hydroxy Pomalidomide, docking studies would be essential to determine its binding mode within the hydrophobic "tri-Trp pocket" of CRBN, a site known to be critical for the activity of thalidomide (B1683933) and its analogs. nih.gov The glutarimide (B196013) moiety of these drugs is known to be crucial for this interaction. researchgate.net Docking simulations can calculate a binding score, indicating the strength of the interaction. For instance, docking of pomalidomide into the CRBN crystal structure (PDB ID: 4TZ4) has shown favorable scores, confirming its fit within the binding pocket. researchgate.net Similar studies for this compound would elucidate how the N-hydroxy group influences binding affinity and orientation compared to the amino group of the parent pomalidomide.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the behavior of the ligand-protein complex over time, providing insights into its stability and dynamics. scielo.org.za An MD simulation of a potential this compound-CRBN complex would reveal the stability of key hydrogen bonds and hydrophobic interactions. nih.gov These simulations can also highlight conformational changes in the CRBN protein upon ligand binding, which can be crucial for the recruitment of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3). lander-lab.commdpi.com Studies on lenalidomide (B1683929) have used MD simulations to understand its interaction with CRBN and how it stabilizes the protein complex. scielo.org.za

Table 1: Key Interacting Residues in the CRBN Binding Pocket for IMiD Analogs
ResidueInteraction TypeRole in Binding
Trp380HydrophobicForms part of the aromatic cage binding the glutarimide ring. nih.gov
Trp386HydrophobicContributes to the hydrophobic pocket accommodating the ligand. researchgate.net
Trp400HydrophobicCompletes the "tri-Trp" pocket essential for binding. nih.gov
His378Hydrogen BondInteracts with the glutarimide moiety. researchgate.net
Glu377Hydrogen BondKey interaction, particularly in forming ternary complexes with neosubstrates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org This method is invaluable for predicting the activity of novel compounds and optimizing lead structures. longdom.org

For this compound derivatives, a QSAR study would involve several steps:

Data Set Compilation: A series of this compound analogs with experimentally determined biological activities (e.g., TNF-α inhibition, CRBN binding affinity) would be compiled.

Descriptor Calculation: Various molecular descriptors would be calculated for each analog. These descriptors quantify different aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that links the descriptors to the observed biological activity. semanticscholar.orglongdom.org

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

While specific QSAR models for this compound are not published, studies on other IMiD analogs have demonstrated the utility of this approach. nih.gov Such models can guide the synthesis of new derivatives with potentially enhanced potency or altered selectivity by predicting how specific structural modifications would impact their biological function.

Table 2: Examples of Molecular Descriptors for QSAR Studies
Descriptor ClassExample DescriptorPhysicochemical Property Represented
ElectronicDipole MomentPolarity and charge distribution. semanticscholar.org
StericMolar RefractivityMolecular volume and polarizability. semanticscholar.org
HydrophobicLogPPartition coefficient between octanol (B41247) and water, indicating lipophilicity.
TopologicalMolecular Connectivity IndicesSize, shape, and degree of branching of the molecule.
Quantum ChemicalHOMO/LUMO EnergiesElectron-donating/accepting ability and chemical reactivity.

In Silico Prediction of Metabolic Pathways and Enzyme Selectivity for N-Hydroxylation

In silico metabolism prediction tools are used to foresee the metabolic fate of a drug candidate, identifying potential metabolites and the enzymes responsible for their formation. creative-biolabs.com This is critical as metabolites can have different efficacy or toxicity profiles compared to the parent drug.

Pomalidomide is known to be extensively metabolized, primarily through hydroxylation by cytochrome P450 (CYP) enzymes, particularly CYP3A4, followed by glucuronidation. nih.gov The main metabolites identified are 5-hydroxypomalidomide and 7-hydroxypomalidomide. nih.gov

Computational methods for predicting the metabolism of this compound would fall into two main categories:

Ligand-based approaches: These methods use the chemical structure of the substrate to predict its metabolic fate. They rely on databases of known metabolic reactions or machine learning models trained on experimental data. creative-biolabs.com

Structure-based approaches: These methods involve docking the substrate into the active site of a specific metabolic enzyme (e.g., a CYP450 isoform) to predict whether a reaction is likely to occur. creative-biolabs.com

Tools like FAME 3 and GLORY can predict sites of metabolism and the likely structures of resulting metabolites, respectively. univie.ac.at Applying these tools to this compound could predict its subsequent metabolic steps, such as glucuronidation or further oxidation, and identify the specific CYP enzymes involved. This information is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions.

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional conformation of a drug molecule is critical for its interaction with a biological target. Pomalidomide, like thalidomide, is a chiral molecule, existing as two enantiomers (S and R). The stereochemistry of these compounds can have a profound impact on their binding to CRBN and their subsequent biological effects.

Conformational Analysis: This involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, computational analysis would explore the preferred conformation of its glutarimide ring. Structural studies of thalidomide have shown that the (S)-enantiomer binds to CRBN with its glutarimide ring in a relaxed, low-energy conformation, whereas the (R)-enantiomer is forced into a more strained, twisted conformation upon binding. researchgate.netresearchgate.net This difference in conformational strain is thought to contribute to the ~10-fold stronger binding affinity of the (S)-enantiomer. researchgate.net

A similar analysis of the this compound enantiomers would be vital. By calculating the energy of different ring puckers and orientations of the N-hydroxy-phthalimide group relative to the glutarimide ring, researchers can predict which enantiomer would bind more favorably to CRBN. This understanding is key to designing stereochemically pure drugs with improved efficacy and potentially reduced off-target effects.

Cheminformatics and Bioinformatic Approaches for this compound Research

Cheminformatics integrates chemistry and computer science to analyze large chemical datasets, aiding in tasks from library design to predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. longdom.orgimedpub.com In the context of this compound research, cheminformatics tools would be used for:

Virtual Screening: Screening large virtual libraries of compounds to identify derivatives of this compound with desirable properties. longdom.org

Diversity Analysis: Ensuring that a library of synthesized analogs covers a broad chemical space to effectively explore the structure-activity relationship. nih.gov

ADMET Prediction: In silico models can predict properties like solubility, permeability, and potential toxicity, helping to prioritize compounds for further development and reduce late-stage failures. longdom.org

Bioinformatics applies computational techniques to analyze biological data, such as genomic and proteomic data. mdpi.com In research related to this compound, which is relevant to multiple myeloma (MM), bioinformatics plays a crucial role in:

Target Identification and Validation: Analyzing gene expression data from MM patients to identify and validate therapeutic targets like CRBN. nih.gov

Biomarker Discovery: Identifying genes or pathways associated with drug resistance or response, which could help personalize treatment. europeanreview.orgnih.gov

Pathway Analysis: Using tools for Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to understand the broader biological impact of modulating the CRBN pathway. tandfonline.com

Together, these computational approaches provide a powerful, multi-faceted strategy to investigate this compound, from predicting its fundamental molecular interactions to understanding its potential role in complex biological systems. mdpi.com

Future Research Directions and Unanswered Questions

Development of Specific N-Hydroxylation Inhibitors to Modulate Pomalidomide (B1683931) Metabolism

The metabolic fate of pomalidomide is predominantly governed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4, which catalyze C-hydroxylation at various positions on the molecule. However, the enzymatic machinery responsible for potential N-hydroxylation of pomalidomide's primary amino group has not been identified. N-hydroxylation of aromatic amines is a known metabolic reaction, often catalyzed by specific CYP isoforms (e.g., from the CYP1 family) or flavin-containing monooxygenases (FMOs). nih.govnih.gov

A critical first step is to investigate whether N-Hydroxy Pomalidomide is indeed a metabolite in human liver microsomes or relevant preclinical models. Future studies should employ sensitive mass spectrometry techniques to screen for the presence of this metabolite. Should its formation be confirmed, research should then focus on identifying the specific enzymes responsible. This would involve a systematic investigation using a panel of recombinant human CYP and FMO enzymes.

Table 1: Proposed Enzymology and Inhibitor Development Plan

Research PhaseObjectiveMethodological ApproachPotential Outcome
Phase 1: Discovery To confirm the formation of this compound as a metabolite.Incubation of pomalidomide with human liver microsomes followed by LC-MS/MS analysis.Confirmation and quantification of this compound formation.
Phase 2: Enzyme ID To identify the specific enzymes responsible for N-hydroxylation.Screening with a panel of recombinant human CYP and FMO enzymes.Identification of the primary enzyme(s) catalyzing the reaction.
Phase 3: Inhibitor Dev. To develop selective inhibitors of the identified N-hydroxylating enzyme(s).High-throughput screening of small molecule libraries; structure-based drug design.Discovery of potent and selective inhibitors for in vitro and in vivo studies.
Phase 4: Functional To assess the biological impact of inhibiting this compound formation.Cellular and animal model studies using the developed inhibitors.Elucidation of the specific biological roles of this compound.

Comprehensive Profiling of this compound in Diverse Preclinical Models

Currently, there is a significant void in the scientific literature regarding the pharmacological and biological activity of this compound. A comprehensive preclinical profiling is therefore essential. This research should be designed to systematically evaluate its properties, both in comparison to and independently of the parent compound, pomalidomide.

Initial in vitro studies should assess its fundamental mechanism of action. This includes determining its binding affinity for cereblon (CRBN), the primary target of pomalidomide. Subsequent assays should quantify its ability to induce the degradation of known pomalidomide neo-substrates, such as Ikaros (IKZF1) and Aiolos (IKZF3). Furthermore, its immunomodulatory potential should be characterized by measuring its effects on cytokine production (e.g., TNF-α, IL-2) in relevant immune cell cultures.

Following in vitro characterization, its activity should be assessed in a variety of preclinical disease models. This would include, but not be limited to, multiple myeloma, myelodysplastic syndromes, and other hematological malignancies where pomalidomide has shown efficacy. These studies would be crucial for determining whether this compound possesses anti-proliferative, anti-angiogenic, or immunomodulatory effects in a complex biological system. Such a comprehensive profiling effort is necessary to understand whether it is an active metabolite, an inactive product, or possesses a novel activity profile.

Exploring Novel Synthetic Routes for this compound and its Analogs

To enable the comprehensive biological profiling described above, a robust and scalable synthesis of this compound is a prerequisite. While syntheses for pomalidomide and its various C-substituted analogs are well-established, specific routes to the N-hydroxy derivative are not widely reported. nih.govresearchgate.net Future research in synthetic organic chemistry should focus on developing efficient and high-yielding methods for its preparation.

One potential strategy involves the reduction of a suitable nitro-aromatic precursor. For instance, the synthesis could start from a 4-nitro-phthalic acid derivative, which is then condensed with the appropriate glutaramide moiety, followed by a selective reduction of the nitro group to the corresponding hydroxylamine (B1172632). rsc.org Another avenue to explore would be the direct oxidation of the amino group of pomalidomide using specialized oxidizing agents, although achieving selectivity could be challenging. Furthermore, metal-catalyzed N-arylation of hydroxylamine with a suitable phthalimide (B116566) derivative could provide a convergent route. organic-chemistry.org

Beyond the synthesis of this compound itself, the development of these synthetic routes would open the door to creating a library of novel analogs. Modifications could be made to the glutarimide (B196013) ring or the phthalimide backbone to explore structure-activity relationships (SAR). These analogs would be instrumental in optimizing potential therapeutic properties and understanding the chemical features required for any observed biological activity.

Deeper Mechanistic Understanding of this compound's Role in Cellular Homeostasis and Disease Models

Assuming that this compound is formed in vivo and exhibits biological activity, a deep mechanistic understanding of its cellular effects will be paramount. Research should aim to dissect how the introduction of the N-hydroxy group alters the molecular interactions and downstream signaling compared to pomalidomide.

A central question is how the N-hydroxy moiety affects the interaction with the CRBN E3 ubiquitin ligase complex. Structural biology studies, such as X-ray crystallography or cryo-electron microscopy, would be invaluable to visualize the binding of this compound to CRBN and to see how it influences the recruitment of neo-substrates. It is plausible that the hydroxylamine group could form new hydrogen bonds within the binding pocket, potentially altering binding affinity, neo-substrate specificity, or the efficiency of ubiquitination.

Furthermore, unbiased "omics" approaches, such as proteomics and transcriptomics, should be employed to map the global cellular changes induced by this compound. This would reveal whether it degrades the same set of proteins as pomalidomide or if it has a distinct or expanded set of neo-substrates. Understanding its impact on cellular homeostasis in both healthy and diseased cells will be critical to predicting its therapeutic potential and possible toxicities. These mechanistic studies will ultimately determine whether this compound is simply a minor metabolite or a key player in the pharmacology of its parent drug.

Table 2: Proposed Mechanistic Studies

Research AreaKey QuestionProposed Technique(s)Expected Insights
Structural Biology How does the N-hydroxy group alter binding to CRBN?X-ray Crystallography, Cryo-EMHigh-resolution structure of the this compound-CRBN complex.
Biochemical Assays Does it alter the efficiency of neo-substrate ubiquitination?In vitro ubiquitination assaysQuantitative comparison of ubiquitination rates vs. pomalidomide.
Proteomics Does it have a different neo-substrate profile?Mass spectrometry-based proteomics (e.g., TMT, SILAC)Identification and quantification of proteins degraded upon treatment.
Cell Biology What are its effects on key cellular pathways?Western blotting, reporter assays, gene expression analysisUnderstanding of downstream signaling effects on pathways like NF-κB and apoptosis.

Q & A

Q. What are the primary mechanisms of action of pomalidomide in hematologic malignancies?

Pomalidomide exerts its effects through cereblon-mediated ubiquitination and degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to downstream inhibition of NF-κB activity and suppression of pro-survival cytokines (e.g., TNF-α, IL-6) . Methodologically, its apoptotic effects can be quantified via caspase-8/3 cleavage assays (Western blot) and Annexin V flow cytometry in myeloma or pancreatic cancer cell lines . Synergistic effects with dexamethasone or proteasome inhibitors (e.g., bortezomib) should be evaluated using combination indices (CI) calculated via the Chou-Talalay method .

Q. How is the pharmacokinetic (PK) profile of pomalidomide modeled in clinical studies?

A one-compartment PK model with first-order absorption (Ka = 0.5–1.5 h⁻¹) and lag time (~0.5–1.2 h) best describes pomalidomide’s plasma concentration-time data . Apparent clearance (CL/F) ranges from 6–8 L/h in patients with normal renal function (CrCl ≥60 mL/min), with minimal impact from demographics or mild renal impairment . For preclinical studies, liquid chromatography–tandem mass spectrometry (LC-MS/MS) is validated for quantifying pomalidomide in plasma and tissues (e.g., brain penetration studies in mice) .

Q. What methodologies are recommended for assessing pomalidomide-induced apoptosis in vitro?

  • Western blotting : Monitor cleaved caspases-8/3 and PARP in cell lysates after 24–48 hours of treatment .
  • Flow cytometry : Use Annexin V/PI staining to quantify apoptotic populations.
  • Gene expression profiling : Evaluate NF-κB target genes (e.g., BCL2, XIAP) via qRT-PCR or RNA-seq .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data from Phase II vs. III trials of pomalidomide in myelofibrosis-associated anemia?

Phase II trials reported anemia response rates of 23–36% with pomalidomide, while Phase III trials showed no significant benefit . This discrepancy arises from:

  • Study design : Phase III trials used stricter transfusion-dependence criteria and included patients with advanced disease.
  • Dosing strategies : Low-dose pomalidomide (0.5 mg/day) with prednisone may benefit subsets with low leukocyte counts .
  • Response criteria : Delphi criteria in Phase III lacked sensitivity to spleen volume changes. Recommendation: Stratify patients by baseline leukocytosis and use adaptive trial designs to identify responsive subgroups.

Q. What experimental approaches address pomalidomide resistance in multiple myeloma?

Resistance is linked to cereblon (CRBN) downregulation or mutations in IKZF1/3. Methodologies include:

  • CRBN quantification : Immunoblotting or flow cytometry in CD138+ plasma cells .
  • Combination therapies : Pair pomalidomide with JAK inhibitors (ruxolitinib) or anti-BCMA agents (belantamab mafodotin) to overcome microenvironment-mediated resistance .
  • Single-cell RNA-seq : Identify transcriptional programs in residual myeloma cells post-treatment .

Q. How does pomalidomide’s dosing schedule affect immune activation and clinical outcomes?

Intermittent dosing (e.g., 21 days on/7 days off) enhances CD8+ T-cell and NK cell activation (e.g., increased IFN-γ, granzyme B) compared to continuous dosing, but with higher rates of grade 3 neutropenia (32% vs. 25%) . To optimize regimens:

  • Pharmacodynamic monitoring : Track T-cell exhaustion markers (e.g., Tim-3, BTLA) via flow cytometry.
  • Cytokine profiling : Use multiplex assays to measure IL-2, TNF-α, and IL-6 at mid-cycle .

Key Recommendations for Experimental Design

  • Use validated LC-MS/MS for PK studies in preclinical models .
  • Include IKZF1/3 mutational analysis in resistance studies .
  • Stratify clinical trial cohorts by CRBN expression and renal function .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.